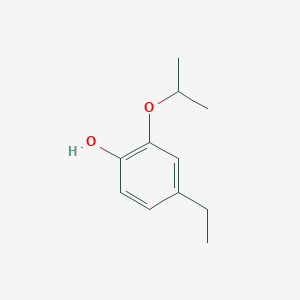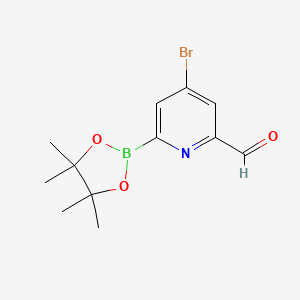
2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a piperidine ring, a chloropyrimidine moiety, and a boronic acid group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chloropyrimidine moiety to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-4-boronic acid pyrimidine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloropyrimidine-4-boronic acid: Lacks the piperidine ring, which may influence its solubility and interaction with biological targets.
2-(Piperidin-1-yl)-6-chloropyrimidine: Lacks the boronic acid group, which is crucial for its use in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid is unique due to the presence of all three functional groups (piperidine, chloropyrimidine, and boronic acid), which confer a combination of reactivity, solubility, and biological activity that is not found in the similar compounds listed above .
Properties
Molecular Formula |
C9H13BClN3O2 |
|---|---|
Molecular Weight |
241.48 g/mol |
IUPAC Name |
(6-chloro-2-piperidin-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BClN3O2/c11-8-6-7(10(15)16)12-9(13-8)14-4-2-1-3-5-14/h6,15-16H,1-5H2 |
InChI Key |
ONMZZDBKQHPPKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)N2CCCCC2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)







![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)




